H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA

Description

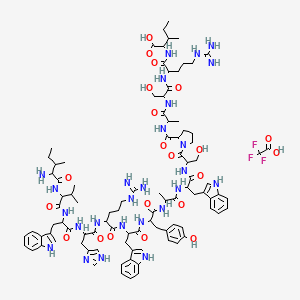

The compound “H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability. The inclusion of trifluoroacetic acid (TFA) as a counterion further stabilizes the peptide and enhances its solubility.

Properties

Molecular Formula |

C96H131F3N26O21 |

|---|---|

Molecular Weight |

2042.2 g/mol |

IUPAC Name |

2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C94H130N26O19.C2HF3O2/c1-9-49(5)75(95)89(135)118-76(48(3)4)90(136)115-70(39-56-43-105-64-25-16-13-22-61(56)64)84(130)114-71(40-57-44-100-47-106-57)86(132)109-65(26-17-33-101-93(96)97)80(126)113-69(38-55-42-104-63-24-15-12-21-60(55)63)83(129)112-67(36-53-29-31-58(123)32-30-53)82(128)107-51(7)78(124)111-68(37-54-41-103-62-23-14-11-20-59(54)62)85(131)117-73(46-122)91(137)120-35-19-28-74(120)88(134)108-52(8)79(125)116-72(45-121)87(133)110-66(27-18-34-102-94(98)99)81(127)119-77(92(138)139)50(6)10-2;3-2(4,5)1(6)7/h11-16,20-25,29-32,41-44,47-52,65-77,103-105,121-123H,9-10,17-19,26-28,33-40,45-46,95H2,1-8H3,(H,100,106)(H,107,128)(H,108,134)(H,109,132)(H,110,133)(H,111,124)(H,112,129)(H,113,126)(H,114,130)(H,115,136)(H,116,125)(H,117,131)(H,118,135)(H,119,127)(H,138,139)(H4,96,97,101)(H4,98,99,102);(H,6,7) |

InChI Key |

BYTQQKIREDEARA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis kits or specific chemical reagents for modification.

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .

Scientific Research Applications

The peptide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, such as antimicrobial peptides, cancer therapeutics, and immunomodulatory agents.

Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets, such as receptors, enzymes, or other proteins. The presence of both D- and L-forms of amino acids can enhance its binding affinity and specificity. The peptide may activate or inhibit signaling pathways, leading to various biological responses. The exact mechanism of action depends on the specific sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH: Similar peptide without TFA.

H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.AcOH: Similar peptide with acetic acid as a counterion.

Uniqueness

The presence of trifluoroacetic acid (TFA) as a counterion in the peptide “H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA” enhances its solubility and stability compared to similar peptides with different counterions.

Biological Activity

H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA is a synthetic peptide composed of various amino acids in both D and L forms. This complex structure suggests potential stability and bioactivity, making it a subject of interest in biological research.

Composition and Structure

The compound consists of the following amino acids:

- Isoleucine (xiIle) : 2 residues

- Valine (Val) : 1 residue

- Tryptophan (Trp) : 4 residues

- Histidine (His) : 1 residue

- Arginine (Arg) : 2 residues

- Tyrosine (Tyr) : 1 residue

- Alanine (Ala) : 2 residues

- Serine (Ser) : 2 residues

- Proline (Pro) : 1 residue

The presence of both D and L forms enhances the peptide's stability and may influence its biological activity positively. The trifluoroacetic acid (TFA) component typically aids in solubility and stability during storage and application.

Biological Activity

Research indicates that peptides similar to H-DL-xiIle... exhibit various biological activities, including:

- Antimicrobial Properties : Certain sequences within the peptide may inhibit microbial growth.

- Neuroprotective Effects : Specific amino acid combinations have been linked to neuroprotection in cellular models.

- Anticancer Activity : Peptides with similar structures have shown promise in inhibiting cancer cell proliferation.

Table 1: Biological Activities of Similar Peptides

| Compound Name | Biological Activity | Reference |

|---|---|---|

| H-Val-Pro-Leu | Antimicrobial | |

| H-Tyr-Pro-Phe | Neuroprotective | |

| H-Gly-Leu-Lys | Enhanced uptake | |

| H-Ala-Gly-Phe | Drug formulation |

The exact mechanism of action for H-DL-xiIle... remains to be fully elucidated. However, studies suggest that interactions with biological macromolecules, such as proteins and nucleic acids, are crucial for its activity. Potential mechanisms include:

- Receptor Binding : Similar peptides have been shown to bind to specific receptors, modulating physiological responses.

- Enzyme Inhibition : Certain sequences may inhibit enzymes involved in disease pathways.

Case Study 1: Anticancer Activity

A study investigating cyclic peptides demonstrated that similar compounds could induce apoptosis in cancer cells. For instance, a cyclic peptide derived from Rubia cordifolia exhibited significant anticancer effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Case Study 2: Neuroprotection

In another study, peptides resembling H-DL-xiIle... were tested for neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and improved cell viability when treated with these peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.